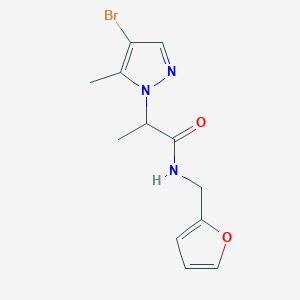
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide
概要
説明
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a furan ring attached to a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Methylation: The brominated pyrazole can be methylated using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the furan ring: This can be done through a nucleophilic substitution reaction where the furan ring is introduced using a suitable furan derivative.
Formation of the propanamide moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the intermediate with a suitable amine or amide coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets could make it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrazole and furan rings suggests that it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to the final product.
作用機序
The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bromine and furan groups could play a role in binding to the target, while the pyrazole ring could be involved in the overall molecular recognition process.
類似化合物との比較
Similar Compounds
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide: Similar structure with a chlorine atom instead of bromine.
2-(4-bromo-5-ethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide: Similar structure with an ethyl group instead of a methyl group.
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-thienylmethyl)propanamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide lies in its specific substitution pattern and the combination of the pyrazole and furan rings. This unique structure could result in distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8-11(13)7-15-16(8)9(2)12(17)14-6-10-4-3-5-18-10/h3-5,7,9H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFGSHQKYQYIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NCC2=CC=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4363916.png)
![N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(2-MORPHOLINOETHYL)THIOUREA](/img/structure/B4363921.png)
![N-butyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4363926.png)
![1,3-BENZODIOXOL-5-YL{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4363930.png)
![1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4363938.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide](/img/structure/B4363940.png)
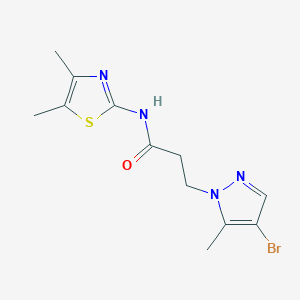
![3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B4363959.png)
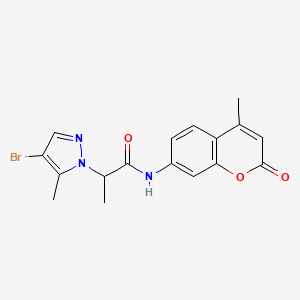
![METHYL 2-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}ACETATE](/img/structure/B4364004.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4364009.png)
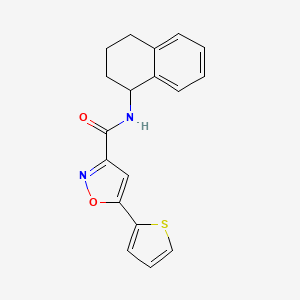
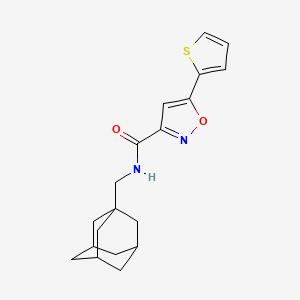
![METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B4364022.png)
